molecular formula C16H23NO2 B11854234 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline CAS No. 89729-79-3

4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline

Cat. No.: B11854234
CAS No.: 89729-79-3
M. Wt: 261.36 g/mol
InChI Key: VXUUTOSGQSJWAV-UHFFFAOYSA-N
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Description

3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both an aniline group and a spirocyclic dioxaspiro structure makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline typically involves multi-step organic reactions. One common approach is the reaction of 3-methyl-4-nitroaniline with a spirocyclic ketone under reductive conditions to form the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or sulfonic acids under acidic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, nitroso compounds, and spirocyclic derivatives.

Scientific Research Applications

3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological molecules, while the spirocyclic structure provides steric hindrance that can influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,5-dioxaspiro[5.5]undecane
  • 3,9-disubstituted-spiro[5.5]undecane derivatives
  • 1,3-dioxane or 1,3-dithiane rings

Uniqueness

3-Methyl-4-(1,5-dioxaspiro[5.5]undecan-3-yl)aniline is unique due to the combination of its aniline group and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89729-79-3

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-(1,5-dioxaspiro[5.5]undecan-3-yl)-3-methylaniline

InChI

InChI=1S/C16H23NO2/c1-12-9-14(17)5-6-15(12)13-10-18-16(19-11-13)7-3-2-4-8-16/h5-6,9,13H,2-4,7-8,10-11,17H2,1H3

InChI Key

VXUUTOSGQSJWAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2COC3(CCCCC3)OC2

Origin of Product

United States

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